
Pyrazosulfuron-ethyl
Overview
Description
Pyrazosulfuron-ethyl is a sulfonylurea herbicide widely used for selective pre- and post-emergence control of annual and perennial broadleaf and sedge weeds in transplanted and direct-seeded rice fields . Its chemical name is ethyl 5-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-1-methylpyrazole-4-carboxylate . This compound is known for its high efficacy at low application rates, making it a popular choice in agricultural practices .
Preparation Methods
The synthesis of pyrazosulfuron-ethyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with sulfonyl diisocyanate . The preparation method typically includes the following steps:
Mixing and Stirring: The raw materials are mixed and stirred in a preparation kettle.
Grinding: The mixture is primarily ground using a colloid grinder and then finely ground using a grinder.
Sampling and Analyzing: Samples are taken and analyzed to ensure quality.
Filtering and Packaging: The qualified product is filtered, metered, packaged, and stored.
Chemical Reactions Analysis
pH-Dependent Kinetics
Photodegradation rates show strong pH dependence:
-
Acidic conditions (pH 2.00) : Half-life = 17.47 min (UV light)
-
Neutral conditions (pH 6.50) : Half-life = 27.17 min (UV)
-
Basic conditions (pH 10.00) : Half-life = 45.10 min (UV)
First-order rate constants increase by 258% when pH decreases from 10.00 to 2.00 . The enhanced degradation in acidic media correlates with the neutral molecular form of this compound facilitating photoreactions .
Table 1: Photodegradation parameters vs pH (UV λ=254 nm)
pH | k (min⁻¹) | t₁/₂ (min) | R² |
---|---|---|---|
2.00 | 0.0395 | 17.47 | 0.9328 |
6.50 | 0.0254 | 27.17 | 0.9611 |
10.00 | 0.0153 | 45.10 | 0.9544 |
Wavelength Effects
UV irradiation (254 nm) causes 5.6× faster degradation than simulated sunlight (λ≥290 nm):
This disparity arises from stronger UV absorption (ε>10 L mol⁻¹ cm⁻¹ at 254 nm vs minimal absorption at λ≥290 nm) .
pH Stability Profile
Hydrolysis follows the stability sequence:
Table 2: Hydrolysis products identified via HPLC
Metabolite | Structural Feature |
---|---|
5-(aminosulfonyl)-1-methylpyrazole-4-carboxylic acid | Pyrazole sulfonamide derivative |
Ethyl 5-(aminosulfonyl)-1-methylpyrazole-4-carboxylate | Esterified sidechain |
2-amino-4,6-dimethoxy pyrimidine | Pyrimidine cleavage product |
Hydrolysis primarily occurs through sulfonamide bond cleavage rather than sulfonylurea bridge degradation .
Reaction Mechanisms
Three primary degradation pathways emerge from LC-MS/GC-MS analyses:
3.1 Carbon-Sulfur Cleavage
3.2 Nitrogen-Sulfur Cleavage
3.3 Sulfonylurea Bridge Photohydrolysis
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Yields 2-amino-pyrimidine and pyrazole-carboxylate fragments
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Accelerated by protonation at carbonyl oxygen in acidic media
Degradation Pathway Schematic:
this compound → (Cleavage) → Pyrazole intermediates + Pyrimidine derivatives → Mineralization products
Structural Influences
The pyrazole ring's 1-methyl group and pyrimidine's 4,6-dimethoxy substituents:
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Stabilize the sulfonylurea bridge at neutral pH
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Reduce base-catalyzed hydrolysis rates compared to chlorinated analogs
These findings demonstrate that this compound's environmental persistence depends critically on pH and light exposure. Acidic aquatic systems with UV penetration will show fastest degradation, while neutral/alkaline soils may permit extended herbicidal activity.
Scientific Research Applications
Herbicidal Efficacy
Pyrazosulfuron-ethyl is recognized for its effectiveness against a wide range of weeds in rice fields. It operates by inhibiting the enzyme acetolactate synthase (ALS), crucial for the biosynthesis of essential amino acids like valine, leucine, and isoleucine in plants.
Case Study: Efficacy in Weed Control
In a study conducted in West Bengal, India, this compound was applied at different rates (20 g/ha to 42 g/ha) to assess its impact on weed density and rice yield. Results indicated that at 42 g/ha, the herbicide significantly reduced weed biomass and density, leading to a grain yield comparable to that of weed-free treatments (3.3 t/ha) .
Application Rate (g/ha) | Weed Biomass Reduction (%) | Grain Yield (t/ha) |
---|---|---|
20 | Moderate | 2.5 |
30 | High | 3.0 |
42 | Very High | 3.3 |
Environmental Persistence and Degradation
Understanding the persistence of this compound in soil and water is crucial for assessing its environmental impact. Studies have shown that the herbicide exhibits rapid degradation under various conditions.
Persistence Studies
Research indicates that this compound has a half-life ranging from 0.9 days in water to approximately 5.4 days in soil under tropical conditions . The degradation rate is influenced by pH levels; it is least stable in acidic conditions (half-life of 2.6 days at pH 4) and most stable at neutral pH (half-life of up to 19.4 days) .
Environmental Condition | Half-life (days) |
---|---|
Water (pH 4) | 2.6 |
Water (pH 7) | 19.4 |
Soil | 5.4 |
Impact on Soil Microflora
The application of this compound affects soil microbial communities, which play a vital role in soil health and nutrient cycling.
Microbial Population Studies
A study observed that applying this compound at a rate of 30 g/ha resulted in significant reductions in populations of bacteria, fungi, and actinomycetes shortly after application (up to 26% reduction) . However, microbial populations tended to recover within weeks post-application.
Microbial Group | Population Reduction (%) |
---|---|
Total Bacteria | 20.86 |
Fungi | 26.39 |
Actinomycetes | 14.12 |
Phytotoxicity Assessment
While effective against weeds, the phytotoxic effects on non-target crops must be evaluated to ensure safe application.
Phytotoxicity Findings
Research has shown that this compound can cause phytotoxic effects on sensitive crops if misapplied or used at excessive rates . In controlled studies on foxtail millet, significant reductions in plant height and leaf area were noted under recommended doses .
Mechanism of Action
The mechanism of action of pyrazosulfuron-ethyl involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of susceptible weeds . The compound’s selectivity is due to its ability to target ALS in plants while having minimal impact on animals and humans .
Comparison with Similar Compounds
Pyrazosulfuron-ethyl is part of the sulfonylurea family of herbicides, which includes compounds like halosulfuron-methyl . While both compounds share a similar mode of action and molecular structure, they differ in their substitutions on the pyrazole ring . Halosulfuron-methyl, for example, has a chlorine substitution that makes it more susceptible to hydrolysis under basic conditions compared to this compound . This structural difference can influence their environmental fate and efficacy in different agricultural settings .
References
Biological Activity
Pyrazosulfuron-ethyl is a selective herbicide belonging to the sulfonylurea class, primarily used for controlling weeds in rice crops. Its biological activity encompasses various mechanisms of action, effects on non-target organisms, and environmental behavior, making it a significant subject of study in agricultural and ecological research.
This compound functions by inhibiting the activity of acetolactate synthase (ALS), an enzyme critical for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of growth and eventual death of susceptible weed species. The herbicide's selectivity is attributed to its higher affinity for the ALS enzyme in target weeds compared to that in rice plants, allowing for effective weed control with minimal impact on crop yield .
Effects on Non-target Organisms
Case Study: Oreochromis mossambicus
Research has demonstrated that this compound can induce significant physiological changes in non-target aquatic organisms such as the freshwater fish Oreochromis mossambicus. A study assessed the hematological and biochemical impacts of this herbicide on the fish, revealing alterations in red blood cell counts, hemoglobin levels, and plasma biochemistry parameters. These changes indicate potential toxic effects that could pose risks to fish health and, by extension, to human consumers of these fish .
Genotoxicity Assessment
Another study focused on the genotoxic effects of this compound on tilapia. The research found increased frequencies of nuclear abnormalities and apoptotic cells in erythrocytes after exposure to varying concentrations of the herbicide. Notably, the study highlighted that prolonged exposure resulted in significant cell cycle dysregulation, particularly in the G1 phase . This suggests that this compound may have long-term implications for aquatic ecosystems.
Environmental Behavior
The degradation behavior of this compound varies significantly with pH levels in aquatic environments. A study indicated that its half-life ranged from 2.6 days at pH 4 to 19.4 days at pH 7, demonstrating that the herbicide is least persistent under acidic conditions. The primary degradation pathway was identified as hydrolysis of the sulfonamide linkage, leading to the formation of several metabolites . Understanding these dynamics is crucial for assessing the environmental risks associated with its use.
Summary Table of Biological Activity Findings
Q & A
Basic Research Questions
Q. What are the standard protocols for evaluating Pyrazosulfuron-ethyl’s herbicidal efficacy in rice cultivation?
Methodological Answer: To assess efficacy, conduct randomized block field trials with 3–4 replications. Apply this compound at 15–45 days after sowing (DAS) using a knapsack sprayer (500 L water/ha). Monitor weed density (grasses like Echinochloa crus-galli and broadleaves like Digera arvensis) via quadrat sampling (0.25 m²) at 30, 60 DAS, and harvest. Measure dry weight reductions and compare to controls (e.g., hand-weeded or untreated plots). Track crop parameters (plant height, grain yield) and soil microbial counts (CFU/g) via serial dilution on nutrient agar .
Q. How is this compound synthesized in laboratory settings?
Methodological Answer: Synthesis involves a multi-step process:
- React ethyl ethoxymethylenecyanoacetate with methyl hydrazine to form intermediates.
- Introduce sodium hydrosulfide for sulfhydryl group incorporation.
- Cyclize with 2-amino-4,6-dimethoxypyrimidine under controlled pH and temperature.
- Finalize via sulfonylation and phosphorylation. Purity is verified via HPLC (retention time: ~8–10 min) .
Q. What analytical methods are recommended for quantifying this compound residues in soil and plant tissues?
Methodological Answer: Use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). Prepare samples via solid-phase extraction (C18 cartridges). For soil, extract residues using acetonitrile:water (7:3 v/v); for plant tissues, employ QuEChERS protocol. Calibrate with standards (0.1–10 ppm), achieving a detection limit of 0.05 µg/g. Validate recovery rates (85–110%) via spiked controls .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s impact on crop yield parameters?
Methodological Answer: Contradictions (e.g., grain yield reductions at 45 DAS vs. no effect at 30 DAS) require meta-analysis of application timing, dosage, and cultivar sensitivity. For example, in Oryza sativa cv. BRS Monarca, this compound reduced grains/panicle by 34% at 15 DAS but had negligible effects in tolerant cultivars. Use ANOVA with transformed weed data (√(X+1)) and post-hoc Tukey tests to isolate variables. Cross-reference soil microbial shifts (e.g., Bacillus spp. depletion) to explain phytotoxicity .
Q. What experimental designs are optimal for assessing this compound’s long-term effects on soil microbial communities?
Methodological Answer: Implement longitudinal studies with pre- and post-application soil sampling (0–30 DAS intervals). Analyze microbial diversity via 16S rRNA sequencing (for bacteria) and ITS regions (for fungi). Track functional genes (e.g., alkB for hydrocarbon degradation) using qPCR. Corulate CFU counts with enzyme activities (dehydrogenase, urease) to assess metabolic disruption. Control for confounding factors like fertilizer use (e.g., 100-25-0 kg NPK/ha) .
Q. What molecular mechanisms underlie this compound’s degradation by microbial agents?
Methodological Answer: Isolate degraders (e.g., Sphingomonas sp. S9-1) via enrichment cultures with this compound as the sole carbon source. Characterize degradation pathways using LC-MS/MS to identify intermediates (e.g., hydroxylated or sulfonylurea-cleaved products). Test gene knockout mutants to confirm esterase (pse) and cytochrome P450 (cyp) involvement. Optimize degradation kinetics under varying pH (5–9) and temperature (25–35°C) .
Q. Data Contradiction Analysis Framework
- Example: Discrepancies in herbicidal efficacy across studies may stem from soil organic matter (SOM) content. High SOM (>2.5%) adsorbs this compound, reducing bioavailability. To test, conduct dose-response curves in soils with graded SOM (0.5–3.0%) and measure ED₅₀ values. Use Freundlich isotherms to model adsorption capacity .
Properties
IUPAC Name |
ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O7S/c1-5-27-12(21)8-7-15-20(2)11(8)28(23,24)19-14(22)18-13-16-9(25-3)6-10(17-13)26-4/h6-7H,5H2,1-4H3,(H2,16,17,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNQYGRXEXDAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058496 | |
Record name | Pyrazosulfuron-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93697-74-6 | |
Record name | Pyrazosulfuron-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93697-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazosulfuron-ethyl [ISO:BSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093697746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazosulfuron-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOSULFURON-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K2T2626KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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